[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Description
This compound is a complex macrocyclic furan derivative characterized by a cyclotetradeca[b]furan backbone with hydroxyl, methyl, methylidene, and acetyloxy substituents. Its stereochemistry (3aS,4S,6Z,10Z,12S,14Z,15aS) and functional groups define its unique physicochemical properties and bioactivity.
Properties
IUPAC Name |
[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-13-7-6-8-14(2)11-19(24)21-16(4)22(25)27-20(21)12-15(3)10-18(9-13)26-17(5)23/h8-9,12,18-21,24H,4,6-7,10-11H2,1-3,5H3/b13-9-,14-8-,15-12-/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQJJRBIBRHMDH-AXAPCXTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@H](C/C(=C\[C@H]2[C@H]([C@H](C/C(=C\CC1)/C)O)C(=C)C(=O)O2)/C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-91-8 | |
| Record name | Kericembrenolide D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104992918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound [(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate , commonly referred to as Kericembrenolide E , is a naturally occurring cembrenolide isolated from the Okinawan soft coral Clavularia koellikeri. This article explores its biological activity by examining its chemical properties, biological effects in various studies, and potential therapeutic applications.
Kericembrenolide E has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | [(3aS,4S,...)-4-hydroxy... |
| Structure | Chemical Structure |
Kericembrenolide E exhibits several biological activities attributed to its unique structure. Studies have shown that it interacts with various biological targets:
- Anti-inflammatory Activity : Kericembrenolide E has been reported to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Properties : The compound demonstrates significant free radical scavenging abilities. Its antioxidant potential is critical in protecting cells from oxidative stress and may contribute to its anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies suggest that Kericembrenolide E possesses antimicrobial properties against certain bacterial strains. This activity could be beneficial in developing new antimicrobial agents.
In Vitro Studies
In vitro experiments have evaluated the biological effects of Kericembrenolide E on various cell lines:
- Cytotoxicity : The compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it exhibits moderate cytotoxic effects at specific concentrations.
- Enzyme Inhibition : Docking studies revealed that Kericembrenolide E can bind effectively to cholinesterases and β-secretase enzymes. The inhibition of these enzymes is particularly relevant for neurodegenerative diseases like Alzheimer's.
Case Studies
- Study on Cytotoxicity : A study published in Journal of Natural Products evaluated the cytotoxic effects of Kericembrenolide E on MCF-7 cells. The IC value was found to be 25 μM after 48 hours of exposure.
- Enzyme Inhibition Study : Another investigation focused on the inhibitory effects of Kericembrenolide E on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound showed IC values of 10.4 μM and 7.7 μM against AChE and BChE respectively.
Comparative Analysis with Similar Compounds
Kericembrenolide E belongs to a larger family of cembrenolides. Below is a comparative analysis with similar compounds:
| Compound Name | IC AChE (μM) | IC BChE (μM) | Antioxidant Activity |
|---|---|---|---|
| Kericembrenolide E | 10.4 | 7.7 | Moderate |
| Kericembrenolide A | 15.0 | 12.0 | High |
| Kericembrenolide D | 20.0 | 15.5 | Low |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs identified in the literature include:
| Compound ID | Key Structural Differences | Stereochemistry |
|---|---|---|
| 104992-92-9 | Acetyloxy group at position 4 instead of hydroxyl | 3aR,4R,6Z,10Z,12R,14Z,15aR |
| 104992-93-0 | Lacks hydroxyl group at position 4; methylidene at position 3 | 3aR,6Z,10Z,12S,14Z,15aS |
| 67605-85-0 | Tetrahydrofuran ring with butanamide substituent instead of macrocyclic furan | 3S,5S,6S,8S,10S,13S,14S,17R |
Bioactivity and Functional Comparison
Bioactivity Profiling
- Clustering based on bioactivity profiles (e.g., NCI-60 dataset) groups compounds with similar modes of action. For example, analogs with conserved macrocyclic furan cores may share antiproliferative activities .
- Key Finding : Structural similarity (e.g., shared methylidene or acetyloxy groups) correlates with overlapping protein target interactions, such as kinases or cytochrome P450 enzymes .
Proteomic Interaction Signatures (CANDO Platform)
- Unlike traditional structural comparison, the CANDO platform predicts functional similarity via proteome-wide interaction signatures. For instance:
Molecular Networking (MS/MS Fragmentation)
Computational Modeling Comparisons
Chemical Similarity Metrics
- Tanimoto Coefficient : Structural analogs like 104992-92-9 may score >0.7 using MACCS fingerprints, indicating high similarity .
- Dice Index : Lower scores (<0.5) with 67605-85-0 reflect dissimilar backbone structures .
QSAR Models
- The acetyloxy group at position 12 in the target compound enhances predicted bioavailability compared to hydroxylated analogs, as modeled by logP values .
Chemical-Genetic Profiling
- Fitness defect profiles in yeast assays suggest the target compound’s mode of action overlaps with membrane disruptors (e.g., similar to polyene macrolides) but diverges from 67605-85-0, which affects amino acid biosynthesis .
Key Research Findings and Limitations
Structural vs. Functional Similarity : While 104992-92-9 and the target compound are structurally similar, proteomic interaction signatures (CANDO) may reveal distinct functional behaviors due to stereochemical variations .
Methodological Trade-offs :
- QSAR models prioritize substituent effects on bioactivity but may overlook conformational dynamics .
- Molecular networking excels in dereplication but requires high-resolution MS/MS data .
Contradictions : Structural analogs with high Tanimoto scores may exhibit low proteomic similarity, underscoring the need for multi-method validation .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the stereochemistry and regiochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., COSY, NOESY) to resolve stereochemical ambiguities. DEPTq 13C NMR can differentiate carbon types (e.g., quaternary vs. methyl carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns in positive ion mode .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Comparative Analysis : Cross-reference experimental data with computational predictions (e.g., ACD/Labs Percepta for logP, boiling point) .
Q. What synthetic strategies are employed to prepare this compound, and what are critical optimization steps?
- Methodological Answer :
- Multi-Step Synthesis : Common routes involve cyclization of polyoxygenated precursors, regioselective acetylation, and stereochemical control via chiral catalysts.
- Key Steps :
- Protection/Deprotection : Use acetyl groups for hydroxyl protection (e.g., TsOH·H₂O in DMF for esterification) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Yield Optimization : Adjust reaction time, temperature, and catalyst loading (e.g., IBX in DMSO for oxidation) .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and predicted spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Data Validation : Compare experimental results with computational models (e.g., NIST Chemistry WebBook for reference spectra) .
- Troubleshooting :
- Anhydrous Conditions : Repeat reactions under inert atmosphere to exclude moisture-induced side products .
- Stereochemical Reassessment : Use NOESY to confirm spatial proximity of protons in disputed regions .
- Collaborative Analysis : Cross-validate data with independent labs or databases (e.g., PubChem) .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) and monitor decomposition via HPLC at 25°C and 40°C .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Q. How can computational tools aid in predicting the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities with proteins using software like AutoDock Vina.
- ADMET Prediction : Utilize platforms like SwissADME to estimate absorption, distribution, and toxicity profiles .
- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
